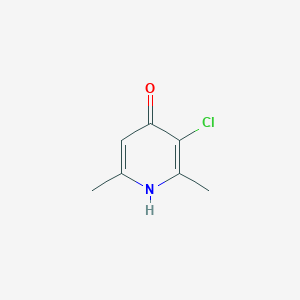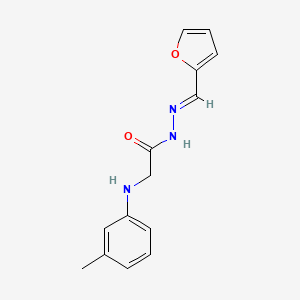![molecular formula C17H10F6N2O2 B11981905 (2Z)-4,4,4-trifluoro-1-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}butane-1,3-dione](/img/structure/B11981905.png)
(2Z)-4,4,4-trifluoro-1-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}butane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-{[3-(trifluoromethyl)phenyl]hydrazone} is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group and a phenylhydrazone moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-{[3-(trifluoromethyl)phenyl]hydrazone} typically involves the reaction of 4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione with 3-(trifluoromethyl)phenylhydrazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under similar conditions as in laboratory synthesis but with enhanced control over temperature, pressure, and mixing to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-{[3-(trifluoromethyl)phenyl]hydrazone} undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
(2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-{[3-(trifluoromethyl)phenyl]hydrazone} has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-{[3-(trifluoromethyl)phenyl]hydrazone} involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The phenylhydrazone moiety may also play a role in its biological activity by forming stable complexes with metal ions or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione: Lacks the phenylhydrazone moiety.
3-(trifluoromethyl)phenylhydrazine: Lacks the trifluoromethyl group on the butanetrione backbone.
Uniqueness
The combination of the trifluoromethyl group and the phenylhydrazone moiety in (2E)-4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione 2-{[3-(trifluoromethyl)phenyl]hydrazone} makes it unique compared to its similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H10F6N2O2 |
|---|---|
Molecular Weight |
388.26 g/mol |
IUPAC Name |
(Z)-1,1,1-trifluoro-4-hydroxy-4-phenyl-3-[[3-(trifluoromethyl)phenyl]diazenyl]but-3-en-2-one |
InChI |
InChI=1S/C17H10F6N2O2/c18-16(19,20)11-7-4-8-12(9-11)24-25-13(15(27)17(21,22)23)14(26)10-5-2-1-3-6-10/h1-9,26H/b14-13-,25-24? |
InChI Key |
HDSFUIFDXDXMDL-UACXVVKGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C(\C(=O)C(F)(F)F)/N=NC2=CC=CC(=C2)C(F)(F)F)/O |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C(=O)C(F)(F)F)N=NC2=CC=CC(=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2E)-2-(2-ethoxybenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11981829.png)
![5-(3,4-Dimethoxyphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11981839.png)

![Ethyl 2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11981842.png)



![N-(3-chloro-4-methoxyphenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11981863.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11981875.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(naphthalen-2-yl)ethylidene]acetohydrazide](/img/structure/B11981882.png)


![(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11981896.png)

